molecular formula C29H32N2OS B4625838 2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No. B4625838
M. Wt: 456.6 g/mol
InChI Key: YBQGSVFKDCYXIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spiro[benzo[h]quinazoline] derivatives typically involves the cyclization of amides into the desired 2-substituted 3H-spiro[benzo[h]quinazoline] structures, with subsequent modifications through reactions with alcoholates, secondary amines, and thiolates. For instance, specific derivatives have been synthesized by reacting 4′-amino-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-nitrile with carboxylic acid chlorides, leading to compounds with significant biological activities (Markosyan et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the spiro configuration, linking quinazoline and cyclohexane (or similar cycloalkane) rings. This structure is crucial for the biological activity of these compounds, as it affects their ability to interact with biological targets. Molecular docking simulations and structure-activity relationship (SAR) studies provide insights into how these compounds fit into the binding sites of target proteins, influencing their biological effects (Amin et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds include intramolecular cyclization and substitutions, leading to the formation of diverse derivatives with varied biological activities. For example, reactions with alkyl halides and hydrazine hydrate have been explored to produce new benzo[h]quinazoline derivatives containing different functional groups (Grigoryan, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compounds' suitability for further development into pharmaceutical agents, affecting their formulation, stability, and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are critical for the compounds' potential as therapeutic agents. Their ability to inhibit monoamine oxidase activity and exhibit antitumor effects is particularly noteworthy, as demonstrated in various studies. Some compounds within this class have shown to suppress tumor growth significantly in murine models, highlighting their potential therapeutic value (Markosyan et al., 2014).

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-Monoamine Oxidase and Antitumor Properties : Novel derivatives of 3H-Spiro[Benzo[H] Quinazoline-5,1′-Cyclohexane]-4(6H)-One have been synthesized, showing potential anti-monoamine oxidase and antitumor activities. These compounds were found to inhibit the deamination of 5-HT, indicating their potential as monoamine oxidase inhibitors. Moreover, some derivatives exhibited significant antitumor activity against murine tumor models, suppressing tumor growth by 50 – 56% (Markosyan et al., 2014).

  • Green Synthesis Methods : An environmentally benign method has been developed for the synthesis of spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one derivatives. This method employs either aqueous or solventless conditions, highlighting an efficient and green approach to synthesizing these complex molecules with yields up to 99% (Miklós & Fülöp, 2010).

  • PARP-1 Inhibitors for Cancer Therapy : A study conducted molecular docking and synthesis of spiro [(2H, 3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives as effective PARP-1 inhibitors. These derivatives demonstrated significant in vitro anti-proliferative activity against human breast carcinoma cell lines. Further, compounds exhibiting the highest cytotoxic efficiency were subjected to PARP-1 enzyme assays, indicating their potential in cancer therapy (Amin et al., 2013).

properties

IUPAC Name

2-benzylsulfanyl-3-cyclopentylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2OS/c32-27-25-26(24-16-8-5-13-22(24)19-29(25)17-9-2-10-18-29)30-28(31(27)23-14-6-7-15-23)33-20-21-11-3-1-4-12-21/h1,3-5,8,11-13,16,23H,2,6-7,9-10,14-15,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQGSVFKDCYXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 2
2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 3
2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 4
2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 5
2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 6
2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

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